1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

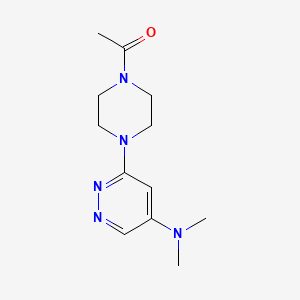

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine ring linked to a 5-(dimethylamino)pyridazine moiety via an ethanone bridge. Its structure combines pharmacologically significant motifs:

- Piperazine: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and bioavailability in drug design.

- Pyridazine: A diazine ring with two adjacent nitrogen atoms, known for diverse biological activities, including enzyme inhibition.

Properties

IUPAC Name |

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYDJIFVAYYZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs and their reported biological or chemical properties:

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s pyridazine ring differs from UDO’s pyridine or APEHQ’s 8-hydroxyquinoline. Pyridazine’s electron-deficient nature may influence binding to enzymatic targets compared to pyridine-based analogs . Dimethylamino substituent vs. trifluoromethyl (UDO) or azo groups (APEHQ): These modifications alter lipophilicity and electronic properties, impacting target affinity and metabolic stability.

Biological Target Specificity :

- UDO and related CYP51 inhibitors target sterol biosynthesis in parasites, while APEHQ-metal complexes show broad-spectrum antifungal activity .

- Triazole/pyrimidine-containing analogs (e.g., ) are tailored for kinase inhibition, suggesting divergent therapeutic applications compared to the target compound.

Synthetic Routes: The target compound’s synthesis likely involves coupling of pyridazine derivatives with piperazine-ethanone precursors, analogous to methods in –3 (e.g., Cs₂CO₃-mediated nucleophilic substitution) . In contrast, tetrazole derivatives () require azide cyclization, while APEHQ involves diazotization .

Research Implications and Gaps

- Structure-Activity Relationship (SAR) : Systematic substitution on the pyridazine or piperazine moieties could optimize potency, as seen in UDO’s trifluoromethyl group enhancing target binding .

- Synthetic Optimization : and suggest that palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may improve yield for complex analogs .

Q & A

Basic: What are the recommended multi-step synthetic pathways for 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential coupling of the pyridazine and piperazine moieties followed by acetylation. Key steps include:

- Step 1: Nucleophilic substitution to attach the dimethylamino-pyridazine group to the piperazine ring under reflux with a polar aprotic solvent (e.g., DMF) .

- Step 2: Acetylation using acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Optimization: Reaction yields improve with controlled temperature gradients (e.g., slow warming from 0°C to room temperature) and catalytic amounts of KI for halogen exchange . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; piperazine CH2 groups at δ 3.4–3.7 ppm) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 318.19) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points (e.g., 160–165°C) and thermal stability .

Advanced: How should researchers design in vitro assays to evaluate its potential kinase inhibitory activity?

Answer:

- Target Selection: Prioritize kinases with structural homology to known pyridazine-binding targets (e.g., ITK, EGFR) using databases like KinaseSAR .

- Assay Design:

- Use recombinant kinase enzymes (e.g., ITK) in ATP-competitive assays with a luciferase-based detection system .

- Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) to calculate IC50 values .

- Validate results with orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .

- Data Interpretation: Contradictory IC50 values (e.g., ~50 µM vs. >100 µM) may arise from assay buffer composition (e.g., DMSO tolerance <1%) or enzyme lot variability .

Advanced: What strategies mitigate poor aqueous solubility in pharmacological studies?

Answer:

- Co-solvent Systems: Use DMSO/PEG-400 (10:90 v/v) or cyclodextrin-based formulations (e.g., HP-β-CD at 10–20% w/v) to enhance solubility without cytotoxicity .

- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) for sustained release in cellular assays .

- Aggregation Monitoring: Dynamic Light Scattering (DLS) confirms monodisperse solutions; aggregates >500 nm indicate formulation instability .

Advanced: How can computational modeling guide target identification and mechanism-of-action studies?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ITK’s hydrophobic cleft). Key residues (e.g., Val438, Met438) may form van der Waals contacts with the dimethylamino group .

- MD Simulations: GROMACS-based simulations (50 ns) assess binding stability; RMSD values >2.5 Å suggest weak target engagement .

- Validation: Correlate docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC50 data .

Advanced: How to resolve contradictions in bioactivity data across different cell lines?

Answer:

- Hypothesis Testing:

- Experimental Replication: Standardize culture conditions (e.g., serum-free media, passage number <20) and use isogenic cell lines to minimize variability .

Advanced: What structure-activity relationship (SAR) approaches optimize its pharmacological profile?

Answer:

- Core Modifications:

- Functional Group Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.